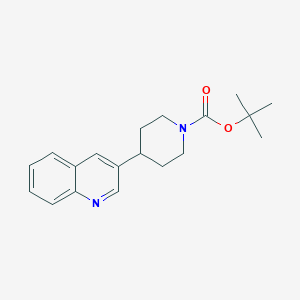

tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate is a bicyclic heteroaromatic compound featuring a quinoline moiety fused to a piperidine ring. The tert-butyl ester acts as a protective group, enhancing stability during synthesis. Quinoline’s nitrogen-containing fused ring system enables strong π-π interactions and hydrogen bonding, making it valuable in medicinal chemistry for targeting enzymes or receptors .

Properties

Molecular Formula |

C19H24N2O2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

tert-butyl 4-quinolin-3-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-10-8-14(9-11-21)16-12-15-6-4-5-7-17(15)20-13-16/h4-7,12-14H,8-11H2,1-3H3 |

InChI Key |

FZCOZNUQCMZIHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Quinoline Moiety: The quinoline group is introduced via nucleophilic substitution reactions, where a quinoline derivative reacts with the piperidine intermediate.

Protection with tert-Butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Chemical Reactions Analysis

tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Scientific Research Applications

tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the piperidine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Core Structural Variations

Quinoline vs. Pyridine/Pyrazine Derivatives

| Compound Name | Core Structure | Key Features | Biological Activity/Applications |

|---|---|---|---|

| tert-Butyl 4-(quinolin-3-yl)piperidine-1-carboxylate | Quinoline + piperidine | Fused bicyclic system; enhanced aromatic interactions | Potential kinase inhibition, anticancer |

| tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | Pyridine + piperidine | Single-ring pyridine; basic nitrogen | Moderate activity in receptor binding |

| Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate | Pyrazine + piperidine | Bromine substituent; planar pyrazine ring | Anticancer, antimicrobial properties |

Piperidine vs. Piperazine/Pyrrolidine Derivatives

| Compound Name | Heterocycle | Functional Groups | Applications |

|---|---|---|---|

| This compound | Piperidine | Quinoline substituent | Drug discovery, enzyme inhibition |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Piperidine | Hydroxymethyl group | Intermediate in peptide synthesis |

| tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate | Pyrrolidine + piperidone | Ketone group; spirocyclic structure | Synthetic versatility, scaffold diversity |

- Key Insight : Piperidine’s six-membered ring offers conformational flexibility, whereas pyrrolidine derivatives (five-membered) or piperazine (additional nitrogen) may alter solubility and target selectivity .

Substituent Effects

Halogenated vs. Non-Halogenated Analogs

| Compound Name | Substituent | Impact on Properties |

|---|---|---|

| This compound | Quinoline (N-heterocycle) | High lipophilicity; strong binding |

| Tert-butyl 4-(5-bromo-3-methylpyrazin-2-yl)aminopiperidine | Bromine + methyl | Enhanced electrophilicity; anticancer |

| tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate | Cyclohexylthio group | Increased steric bulk; improved stability |

- Key Insight : Halogens (e.g., bromine) enhance electrophilicity and binding to hydrophobic pockets, while thioether groups (e.g., cyclohexylthio) improve metabolic stability .

Amino vs. Hydroxy Substituents

| Compound Name | Functional Group | Key Property |

|---|---|---|

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | Amino group | Basic center; protonation at physiological pH |

| tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate | Amino + hydroxy | Dual hydrogen bonding capacity |

| This compound | Quinoline (aromatic N) | Neutral at physiological pH; π-π stacking |

- Key Insight: Amino groups introduce basicity, affecting solubility and ionic interactions, whereas quinoline’s aromatic nitrogen enables charge-transfer interactions without protonation .

Biological Activity

Introduction

Tert-butyl 4-(quinolin-3-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article synthesizes findings from various studies regarding its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The compound belongs to a class of piperidine derivatives that incorporate quinoline moieties. The structural formula can be represented as follows:

Key Structural Features

- Piperidine Ring : Provides basic nitrogen functionality.

- Quinoline Moiety : Contributes to the compound's biological activity, particularly in inhibiting viral replication.

- Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against influenza viruses. A notable derivative, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (referred to as 11e ), demonstrated significant inhibitory activity against various influenza strains:

- EC50 Values : As low as 0.05 μM, indicating high potency.

- Selectivity Index (SI) : Over 160,000, suggesting minimal cytotoxicity in tested cell lines (Madin-Darby canine kidney (MDCK), human embryonic kidney (HEK293), and HeLa cells) up to millimolar concentrations .

The mechanism of action involves interference with the early to middle stages of the influenza virus replication cycle. The SAR studies indicate that specific structural modifications can enhance antiviral efficacy:

| Compound | EC50 (μM) | SI |

|---|---|---|

| 11e | 0.05 | >160,000 |

The presence of the ether linkage between the quinoline and piperidine is critical for maintaining this inhibitory activity .

Cytotoxicity Studies

Cytotoxicity assays using MTT methods confirmed that the most potent compounds did not exhibit significant cytotoxic effects across multiple cell lines, reinforcing their potential as safe therapeutic agents .

Study on Structure-Activity Relationships

A comprehensive study explored various analogues of this compound, focusing on how modifications to the quinoline and piperidine components affected biological activity. Key findings include:

- Alkyl Carbamate Variants : Compounds with bulky alkyl groups showed enhanced anti-influenza activity compared to simpler structures.

- Role of Hydrogen Bonds : The carbamate group likely participates in hydrogen bonding with viral targets, facilitating stronger interactions and improved efficacy .

Comparative Analysis with Other Compounds

In a comparative analysis with other quinoline-based derivatives, this compound exhibited superior antiviral properties. For instance:

| Compound Name | EC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 0.15 | Antiviral |

| Compound B | 0.10 | Antiviral |

| This compound | 0.05 | Antiviral |

This table illustrates the competitive advantage of this compound in antiviral applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.